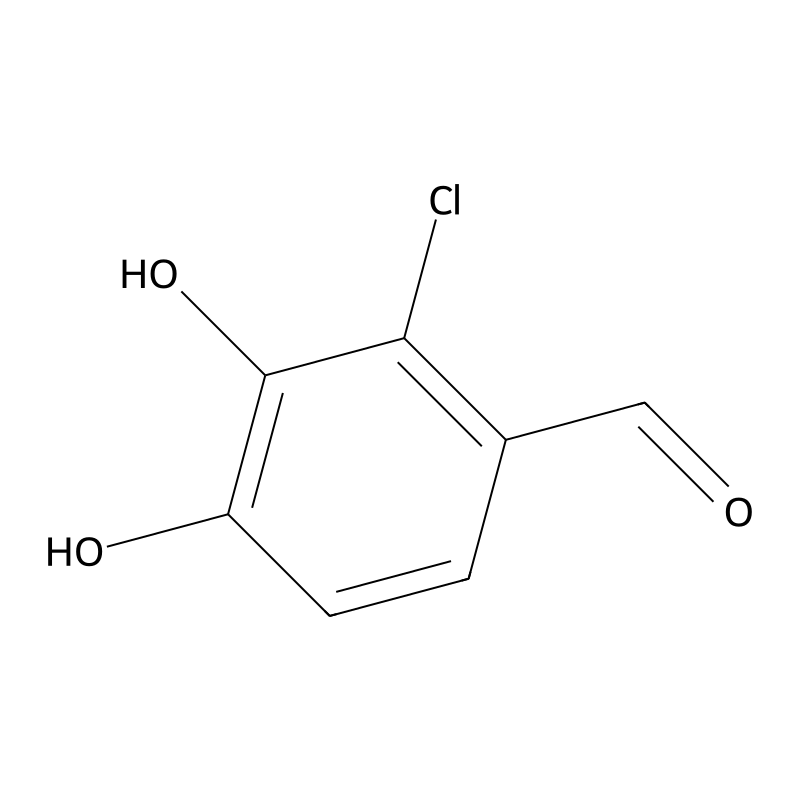

2-Chloro-3,4-dihydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-3,4-dihydroxybenzaldehyde is an aromatic compound with the molecular formula . It features a chlorinated benzene ring with two hydroxyl groups (-OH) and an aldehyde group (-CHO) attached to it. The compound appears as a pale yellow solid and is known for its electrophilic properties due to the presence of the aldehyde group, which can participate in various

Potential precursor molecule

The presence of a reactive aldehyde group (CHO) suggests 2-Chloro-3,4-dihydroxybenzaldehyde could be a useful precursor molecule for the synthesis of more complex organic compounds. Often, researchers will use precursor molecules with specific functional groups to target the creation of desired final products ().

Analog of biologically active molecules

The structure of 2-Chloro-3,4-dihydroxybenzaldehyde shares some similarities with certain naturally occurring phenolic compounds known for their biological activity. For instance, some research has explored the potential medicinal properties of compounds with a catechol (two hydroxyl groups adjacent on a benzene ring) structure similar to 2-Chloro-3,4-dihydroxybenzaldehyde (). Further investigation could determine if 2-Chloro-3,4-dihydroxybenzaldehyde possesses similar bioactivity.

- Electrophilic Reactions: The aldehyde group makes this compound an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This can lead to the formation of various derivatives through nucleophilic addition reactions.

- Oxidation Reactions: The compound can undergo oxidation, where the hydroxyl groups can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.

- Condensation Reactions: It can participate in condensation reactions to form larger organic molecules, particularly when reacted with other aldehydes or ketones .

Research indicates that 2-chloro-3,4-dihydroxybenzaldehyde exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, studies suggest that it may possess antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals .

Several synthesis methods for 2-chloro-3,4-dihydroxybenzaldehyde have been documented:

- Starting Materials: The synthesis often begins with 2,4-dihydroxybenzaldehyde or similar compounds. Chlorination can be performed using reagents like thionyl chloride or phosphorus trichloride in the presence of a suitable solvent .

- Reflux Method: A common method involves refluxing the starting material with chlorinating agents in organic solvents such as ethanol or dichloromethane. This process typically requires careful temperature control to ensure complete reaction without degradation of sensitive functional groups .

- Characterization Techniques: The synthesized compound is characterized using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity .

2-Chloro-3,4-dihydroxybenzaldehyde finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly as an antimicrobial agent.

- Chemical Synthesis: It serves as a building block in organic synthesis for producing more complex molecules, including dyes and agrochemicals .

- Research: The compound is often used in laboratory settings for studying reaction mechanisms involving electrophilic aromatic substitution and nucleophilic addition .

Studies on 2-chloro-3,4-dihydroxybenzaldehyde's interactions reveal its ability to form complexes with metal ions and other organic molecules. These interactions can influence its reactivity and biological activity. For instance, coordination with metal ions may enhance its antimicrobial properties or alter its oxidation state during reactions .

Several compounds share structural similarities with 2-chloro-3,4-dihydroxybenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Two hydroxyl groups and an aldehyde group | Known for strong antioxidant activity |

| 2-Hydroxy-3-methoxybenzaldehyde | One hydroxyl group and one methoxy group | Exhibits different reactivity patterns |

| 4-Chloro-3-hydroxybenzaldehyde | One hydroxyl group and a chlorine atom | Displays distinct biological activities |

| 2-Chloro-4-hydroxybenzaldehyde | One hydroxyl group positioned differently | Varies in reactivity compared to 2-chloro compound |

Each of these compounds possesses unique characteristics that differentiate them from 2-chloro-3,4-dihydroxybenzaldehyde. The positioning of functional groups significantly impacts their chemical behavior and biological activity.